molecular formula C11H18ClNO B6196445 2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride CAS No. 2680537-41-9

2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride

Cat. No.: B6196445
CAS No.: 2680537-41-9
M. Wt: 215.7
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Description

2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications. This compound is known for its unique structure, which includes an amino group, a methyl group, and a phenyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride typically involves the reaction of 4-methylacetophenone with methylamine and formaldehyde in the presence of a reducing agent. The reaction proceeds through a Mannich reaction, followed by reduction to yield the desired product. The reaction conditions often include:

    Temperature: 0-5°C for the initial Mannich reaction, followed by room temperature for the reduction step.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 4-methylacetophenone, methylamine, formaldehyde, and a reducing agent.

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

    Purification: Crystallization and recrystallization techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction reactions.

    Solvents: Organic solvents such as dichloromethane or ethanol are frequently used.

Major Products

The major products formed from these reactions include various substituted phenylpropanol derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methyl-1-propanol: A structurally similar compound with a different substitution pattern.

    4-methylphenylpropan-1-ol: Lacks the amino group, resulting in different chemical properties.

    2-amino-3-phenylpropan-1-ol: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2680537-41-9

Molecular Formula

C11H18ClNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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